molecular formula C12H16N2O2 B1464878 (4-Amino-2-methylphenyl)(morpholino)methanone CAS No. 869859-95-0

(4-Amino-2-methylphenyl)(morpholino)methanone

Cat. No.: B1464878
CAS No.: 869859-95-0
M. Wt: 220.27 g/mol
InChI Key: HPGVNBIKWOIUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Amino-2-methylphenyl)(morpholino)methanone, also known as this compound, is a chemical compound with the molecular formula C12H16N2O2. This compound is characterized by the presence of an amino group, a methyl group, and a morpholine ring attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-methylphenyl)(morpholino)methanone typically involves the reaction of 4-amino-2-methylphenyl with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-methylphenyl)(morpholino)methanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

(4-Amino-2-methylphenyl)(morpholino)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Amino-2-methylphenyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Amino-2-methylphenyl)(morpholino)methanone include:

Uniqueness

This compound is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable .

Properties

IUPAC Name

(4-amino-2-methylphenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9-8-10(13)2-3-11(9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGVNBIKWOIUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

700.0 mg (2.67 mmol) N-[3-methyl-4-(morpholin-4-yl-carbonyl)-phenyl]-acetamide are combined with 7 ml 4-molar sodium hydroxide solution and stirred overnight at 65° C. The reaction mixture is poured onto ice water and extracted with ethyl acetate. The organic phase is dried over magnesium sulphate and evaporated down i. vac.
Name
N-[3-methyl-4-(morpholin-4-yl-carbonyl)-phenyl]-acetamide
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Amino-2-methylphenyl)(morpholino)methanone
Reactant of Route 2
Reactant of Route 2
(4-Amino-2-methylphenyl)(morpholino)methanone
Reactant of Route 3
(4-Amino-2-methylphenyl)(morpholino)methanone
Reactant of Route 4
Reactant of Route 4
(4-Amino-2-methylphenyl)(morpholino)methanone
Reactant of Route 5
Reactant of Route 5
(4-Amino-2-methylphenyl)(morpholino)methanone
Reactant of Route 6
Reactant of Route 6
(4-Amino-2-methylphenyl)(morpholino)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.